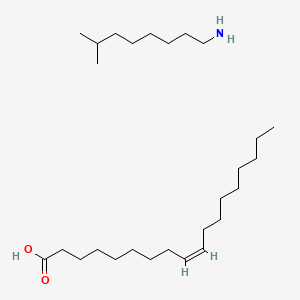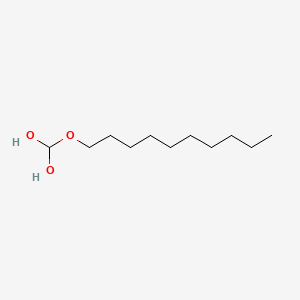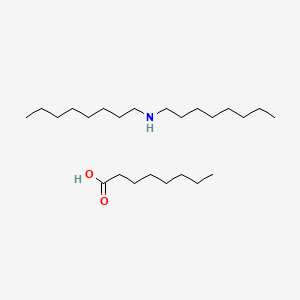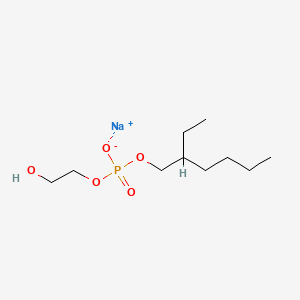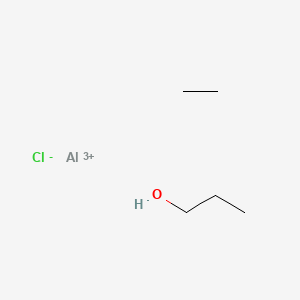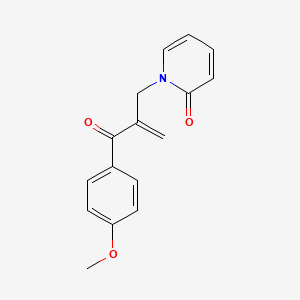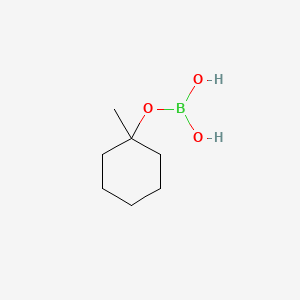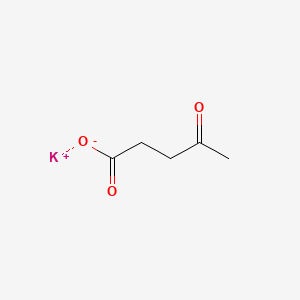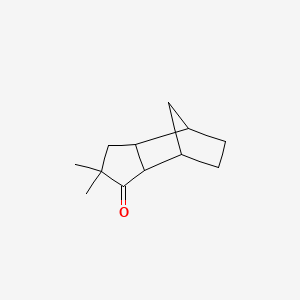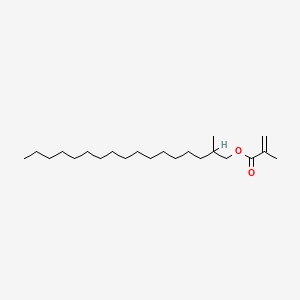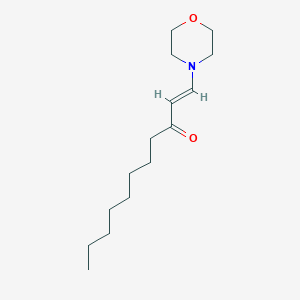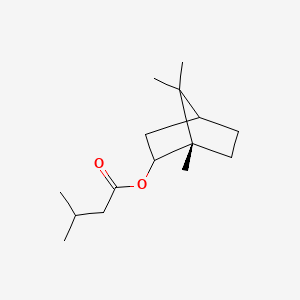
(1S-endo)-Bornyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-endo)-Bornyl isovalerate is an ester compound derived from borneol and isovaleric acid It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-Bornyl isovalerate typically involves the esterification of borneol with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S-endo)-Bornyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borneol and isovaleric acid.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Borneol and isovaleric acid.
Reduction: Borneol and isovaleric acid.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(1S-endo)-Bornyl isovalerate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of (1S-endo)-Bornyl isovalerate involves its interaction with various molecular targets in the body. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The compound may interact with GABA receptors, leading to its potential sedative and anxiolytic effects. Additionally, it may inhibit the activity of certain enzymes involved in inflammation, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borneol: A precursor to (1S-endo)-Bornyl isovalerate, known for its antimicrobial and anti-inflammatory properties.
Isovaleric Acid: Another precursor, used in the synthesis of various esters and known for its distinct odor.
Menthol: A compound with similar aromatic properties, used in the fragrance and pharmaceutical industries.
Uniqueness
This compound is unique due to its combination of borneol and isovaleric acid, resulting in a compound with distinct aromatic and biological properties
Eigenschaften
CAS-Nummer |
85699-69-0 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11?,12?,15-/m1/s1 |
InChI-Schlüssel |
MPYYVGIJHREDBO-KOHJWAIASA-N |
Isomerische SMILES |
CC(C)CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
Kanonische SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



